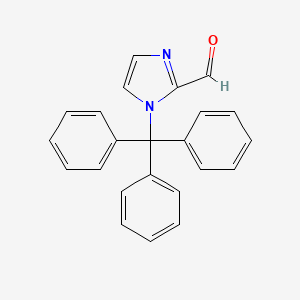

1-Trityl-1H-imidazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tritylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVILFCVZUELEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347140 | |

| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67478-50-6 | |

| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-Trityl-1H-imidazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines a reliable two-step synthetic route, commencing with the preparation of imidazole-2-carbaldehyde, followed by the N-tritylation of the imidazole ring.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the precursor, imidazole-2-carbaldehyde. Subsequently, the imidazole nitrogen is protected with a trityl group to yield the final product. This pathway is favored due to the commercial availability of starting materials and generally good yields.

Spectroscopic Profile of 1-Trityl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Trityl-1H-imidazole-2-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this document combines reported mass spectrometry data with estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values derived from closely related analogs and foundational chemical principles. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.8 - 10.0 | Singlet | Aldehyde (-CHO) |

| ~7.5 - 7.6 | Singlet | Imidazole Ring (C5-H) |

| ~7.2 - 7.4 | Multiplet | Trityl Phenyl Rings |

| ~7.1 - 7.2 | Singlet | Imidazole Ring (C4-H) |

Note: Estimated values are based on spectral data of 1-Trityl-1H-imidazole-4-carbaldehyde and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~145 | Imidazole Ring (C2) |

| ~141 | Trityl Phenyl Rings (ipso-C) |

| ~130 | Imidazole Ring (C4) |

| ~129 | Trityl Phenyl Rings (CH) |

| ~128 | Trityl Phenyl Rings (CH) |

| ~127 | Imidazole Ring (C5) |

| ~75 | Trityl Quaternary Carbon |

Note: Estimated values are based on spectral data of 1-Trityl-1H-imidazole-4-carbaldehyde and analogous compounds.

Table 3: Infrared (IR) Spectroscopy Data (Estimated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch |

| ~1690 - 1670 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1100 - 1000 | Medium | C-N Stretch |

| ~750, ~700 | Strong | Aromatic C-H Bend |

Note: Estimated values are based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 338.14 | Low | [M]⁺ (Molecular Ion) |

| 243 | High | [C(C₆H₅)₃]⁺ (Trityl cation) |

| 165 | Medium | Biphenyl fragment |

| 95 | Medium | Imidazole-2-carbaldehyde fragment |

Data sourced from PubChem CID 618253.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts.

-

Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal. The instrument measures the absorption of infrared radiation by the sample at different wavenumbers.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized. For this type of compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

References

Technical Guide: Mechanism and Formation of 1-Trityl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathway and reaction mechanism for the formation of 1-Trityl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and organic synthesis. This document outlines the strategic considerations for its preparation, including detailed experimental protocols, a summary of relevant quantitative data, and visual diagrams of the synthetic workflow and reaction mechanism.

Introduction

This compound is a valuable intermediate used in the synthesis of more complex substituted imidazoles. The imidazole moiety is a core component of many biologically active compounds, and the ability to selectively functionalize the C2 position is crucial for developing novel pharmaceutical agents. The synthetic route to this compound primarily relies on a two-step process: the protection of the imidazole nitrogen with a bulky trityl group, followed by a regioselective formylation at the C2 position. The trityl group is instrumental as it not only protects the nitrogen but also directs the regioselectivity of the subsequent formylation step.

Overall Synthetic Pathway

The formation of this compound is typically achieved through a two-step synthetic sequence starting from imidazole.

-

N-Tritylation: The first step involves the protection of the N-1 position of the imidazole ring with a trityl (triphenylmethyl) group. This is typically accomplished by reacting imidazole with trityl chloride in the presence of a base.

-

C2-Formylation: The second and key step is the regioselective formylation of 1-trityl-1H-imidazole at the C2 position. This is most commonly achieved through a directed ortho-metalation (DoM) strategy, which involves deprotonation at the C2 position with a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1]

The following diagram illustrates the overall experimental workflow for this synthesis.

Detailed Reaction Mechanism

The key to the synthesis is the regioselective formylation at the C2 position. The bulky trityl group at N-1 sterically hinders the C5 position and increases the acidity of the C2 proton, making it susceptible to deprotonation by a strong base.

The mechanism proceeds as follows:

-

Deprotonation: n-Butyllithium, a strong organolithium base, selectively abstracts the acidic proton from the C2 position of 1-trityl-1H-imidazole. This step is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. This results in the formation of a highly reactive 2-lithio-1-trityl-1H-imidazole intermediate.

-

Nucleophilic Attack: The carbon atom at the C2 position of the lithiated intermediate is strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition reaction forms a tetrahedral lithium alkoxide intermediate.

-

Hydrolysis: The reaction is quenched with water or a mild aqueous acid. This hydrolyzes the lithium alkoxide intermediate, leading to the collapse of the tetrahedral intermediate and the elimination of dimethylamine to yield the final product, this compound.

The following diagram provides a visual representation of this reaction mechanism.

Quantitative Data Summary

While specific yield data for the C2-formylation of 1-trityl-1H-imidazole is not extensively reported, data from analogous reactions provide insight into the expected efficiency. The formylation of N-substituted imidazoles via lithiation is a well-established method. It is important to note that the formylation of N1-trityl-4-iodoimidazole can lead to a mixture of 2- and 4-carboxaldehydes, which can be challenging to separate.[2]

| Starting Material | Formylation Position | Formylating Agent | Base | Yield (%) | Reference |

| N1-Trityl-4-iodoimidazole | C4 | N-Formylpiperidine | EtMgBr | 81 | [2] |

| N1-Trityl-4-iodoimidazole | C4 | DMF | EtMgBr | 77 | [2] |

| 2-Bromo-1H-imidazole | C2 | DMF | i-PrMgCl, n-BuLi | 91 | [3] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These protocols are based on established procedures for similar transformations and should be performed by trained chemists under appropriate safety precautions.

Step 1: Synthesis of 1-Trityl-1H-imidazole

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Brine solution

-

Sodium sulfate (Na2SO4), anhydrous

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).

-

To this stirred solution, add trityl chloride (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Pour the reaction mixture into ice-water, which will cause a solid to precipitate.

-

Filter the precipitate and partition it between dichloromethane and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Materials:

-

1-Trityl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Conclusion

The synthesis of this compound is a robust process that leverages the directing effect of the N-trityl group to achieve regioselective formylation at the C2 position. The key transformation involves a directed ortho-metalation using an organolithium base followed by quenching with DMF. While the potential for the formation of isomeric byproducts exists, careful control of reaction conditions can favor the desired C2-functionalized product. This technical guide provides the foundational knowledge and procedural details necessary for researchers to successfully synthesize this important building block for applications in drug discovery and development.

References

The Strategic Role of the Trityl Group in the Synthesis and Application of 1-Trityl-1H-imidazole-2-carbaldehyde

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trityl-1H-imidazole-2-carbaldehyde is a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The strategic incorporation of the trityl (triphenylmethyl) group on the imidazole nitrogen plays a pivotal role in the molecule's stability, reactivity, and utility as a building block for more complex structures, including pharmacologically active compounds. This technical guide provides an in-depth analysis of the function of the trityl group, detailing its influence on the chemical properties of the molecule. It includes a summary of its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data. Furthermore, this guide illustrates the underlying chemical principles through signaling pathway and workflow diagrams, offering a comprehensive resource for professionals in the field.

Introduction

The imidazole ring is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1][2] The functionalization of the imidazole core is a central theme in synthetic and medicinal chemistry. This compound serves as a versatile precursor, where the trityl group is not merely a passive substituent but an active participant in directing chemical transformations. This guide elucidates the multifaceted role of this bulky protecting group.

The Pivotal Role of the Trityl Group

The triphenylmethyl (trityl) group is a widely employed protecting group for the nitrogen atom of imidazoles. Its utility in this compound stems from a combination of steric and electronic properties.

Protection of the Imidazole Nitrogen

The primary function of the trityl group is to protect the N-1 position of the imidazole ring from unwanted reactions. This protection is crucial during synthetic steps that involve reagents that could otherwise react with the N-H bond of an unprotected imidazole.

Steric Hindrance and Regioselectivity

The three phenyl rings of the trityl group create a sterically demanding environment around the N-1 and adjacent C-2 and C-5 positions of the imidazole ring. This steric bulk is instrumental in directing the regioselectivity of subsequent reactions. For instance, in metallation reactions, the bulky trityl group can direct lithiation to the C-2 position, enabling the introduction of substituents at this specific site.[1]

Chemical Stability and Lability

The trityl group exhibits a well-defined stability profile. It is robust under neutral and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without cleavage of the protecting group. Conversely, the trityl group is labile under acidic conditions, facilitating its removal when desired. This orthogonal stability is a key advantage in multi-step syntheses. The cleavage proceeds via the formation of a stable trityl cation.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the formylation of imidazole followed by the introduction of the trityl group.

Synthesis of Imidazole-2-carbaldehyde

Several methods exist for the synthesis of the precursor, imidazole-2-carbaldehyde. One common approach involves the formylation of an appropriately protected imidazole derivative, followed by deprotection.[3] Another method is the oxidation of 2-(hydroxymethyl)imidazole. A high-yielding synthesis (91%) has been reported starting from 2-bromo-1H-imidazole, which is converted to the 2-lithioimidazole intermediate and then quenched with N,N-dimethylformamide (DMF).[4]

Tritylation of Imidazole-2-carbaldehyde

The introduction of the trityl group is typically achieved by reacting imidazole-2-carbaldehyde with trityl chloride in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent like DMF or dichloromethane (DCM).

Spectroscopic Data

| Nucleus | Type of Atom | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| ¹H | Imidazole Ring (C2-H, C5-H) | 7.5 - 8.5 | Singlets |

| ¹H | Trityl Phenyl Rings | 7.0 - 7.5 | Multiplet |

| ¹³C | Aldehyde Carbonyl (C=O) | 180 - 190 | - |

| ¹³C | Imidazole Ring | 120 - 140 | - |

| ¹³C | Trityl Phenyl Rings | 125 - 130 | - |

| ¹³C | Trityl Quaternary Carbon | 70 - 80 | - |

For the parent 1H-imidazole-2-carbaldehyde, characteristic ¹H NMR signals appear at δ 7.43 (s, 2H, imidazole protons) and 9.67 (s, 1H, CHO).[3] The ¹³C NMR shows the aldehyde carbon at δ 181.66 and the imidazole C4/C5 carbons at δ 146.09.[4]

Key Reactions and Experimental Protocols

The trityl group in this compound allows for selective reactions at other positions of the molecule, followed by its removal.

Reactions of the Aldehyde Group

The aldehyde functionality at the C-2 position is a versatile handle for various chemical transformations, including:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: Reduction yields the 2-(hydroxymethyl)imidazole derivative.

-

Nucleophilic Addition: The aldehyde readily undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Condensation Reactions: It can react with amines to form imines, which can be further reduced to secondary amines (reductive amination).

Deprotection of the Trityl Group

The removal of the trityl group is a critical step to liberate the N-H functionality of the imidazole ring. This is typically achieved under acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 80% aqueous acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, imidazole-2-carbaldehyde, can be purified by column chromatography or recrystallization.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The imidazole moiety is a key component in numerous drugs with a wide range of therapeutic activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The ability to selectively functionalize the imidazole ring, facilitated by the trityl protecting group, is crucial in the development of new drug candidates. For example, substituted imidazoles are used in the synthesis of inhibitors of enzymes such as cytochrome P450.[5]

Visualizing Chemical Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the protection and deprotection of imidazole-2-carbaldehyde.

Caption: Regioselective lithiation at the C-2 position directed by the trityl group.

Conclusion

The trityl group in this compound is a powerful tool for synthetic chemists. Its steric bulk directs regioselective reactions, while its acid lability allows for its timely removal. These features make this compound a valuable intermediate in the synthesis of complex imidazole-containing molecules, with significant applications in the development of new therapeutic agents. This guide has provided a comprehensive overview of the role of the trityl group, supported by experimental context and visual aids, to assist researchers and drug development professionals in leveraging the unique properties of this important synthetic building block.

References

- 1. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]

- 2. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Buy this compound | 67478-50-6 [smolecule.com]

An In-depth Technical Guide to 1-Trityl-1H-imidazole-2-carbaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Trityl-1H-imidazole-2-carbaldehyde, a crucial starting material in the synthesis of various bioactive molecules. The strategic placement of the trityl protecting group on the imidazole ring, combined with the reactive aldehyde functionality at the 2-position, makes this compound a versatile building block in medicinal chemistry. This document details its synthesis, characterization, and applications, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

This compound is a stable, crystalline solid that is readily soluble in many common organic solvents. The bulky trityl group not only protects the N-1 position of the imidazole ring from undesired reactions but also enhances its solubility.

| Property | Value | Reference |

| CAS Number | 67478-50-6 | [1] |

| Molecular Formula | C₂₃H₁₈N₂O | [1] |

| Molecular Weight | 338.41 g/mol | [1] |

| Alternate Name | 2-Formyl-1-trityl-1H-imidazole | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from imidazole. The first step involves the protection of the imidazole nitrogen with a trityl group, followed by a regioselective formylation at the C-2 position.

Experimental Protocols

Step 1: Synthesis of 1-Tritylimidazole

This procedure is adapted from a standard protocol for the N-tritylation of imidazole.[2]

-

Materials: Imidazole, Trityl Chloride, Triethylamine, Dichloromethane, Water, Ethanol.

-

Procedure:

-

To a stirred solution of imidazole (34 g, 0.5 mol) and trityl chloride (140 g, 0.5 mol) in dichloromethane (500 mL) at 0 °C, add triethylamine (70 mL, 0.5 mol) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

A white suspension will form. Add 200 mL of water to dissolve the precipitate.

-

Remove the dichloromethane under reduced pressure to yield an off-white slurry in water.

-

Filter the slurry and dry the solid crude product.

-

Recrystallize the crude product from ethanol to obtain 1-tritylimidazole as white, needle-like crystals.

-

Step 2: Synthesis of this compound

This protocol is based on the lithiation and subsequent formylation of N-protected imidazoles.[2][3]

-

Materials: 1-Tritylimidazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-tritylimidazole (e.g., 1.67 mmol) in anhydrous THF (10 mL) in a dry flask under a nitrogen atmosphere and cool the solution to -78 °C.

-

Add a solution of n-butyllithium (1.05 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-tritylimidazole intermediate.

-

Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Spectroscopic Characterization

| Analysis Type | Nucleus/Group | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) | Multiplicity | Reference |

| ¹H NMR | Aldehyde (-CHO) | ~9.64 ppm | Singlet | [4] |

| Imidazole Ring (H4, H5) | ~7.42 ppm | Singlet | [4] | |

| Trityl Phenyl Rings | 7.1-7.5 ppm | Multiplet | [2] | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~181.7 ppm | - | [4] |

| Imidazole Ring (C2) | ~146.1 ppm | - | [4] | |

| Imidazole Ring (C4, C5) | ~122-132 ppm | - | [5] | |

| Trityl Phenyl Ring Carbons | ~127-145 ppm | - | ||

| Trityl Quaternary Carbon | ~70-80 ppm | - | ||

| FT-IR | C=O Stretch (Aldehyde) | ~1670-1690 cm⁻¹ | - | |

| C=N Stretch (Imidazole) | ~1500-1600 cm⁻¹ | - | ||

| Mass Spec (ESI) | [M+H]⁺ | 339.1543 | - |

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of a variety of bioactive molecules, particularly those containing a 2-substituted imidazole core. The aldehyde group serves as a versatile handle for further chemical transformations.

Synthesis of Kinase Inhibitors

The imidazole scaffold is a common feature in many kinase inhibitors. This compound can be utilized in the synthesis of novel kinase inhibitors, such as those targeting Protein Kinase C (PKC).

A notable example is the synthesis of 1-(1H-Imidazol-2-yl)ethane-1,2-diol derivatives, which have shown activity as Protein Kinase C inhibitors.[3] The synthesis commences with the lithiation of a 1-trityl-protected imidazole, followed by reaction with a suitable aldehyde to introduce the diol side chain. Subsequent deprotection and functionalization lead to the final bioactive compounds.

Other Potential Applications

The versatile reactivity of the aldehyde group allows for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine functionalities, creating libraries of compounds for high-throughput screening.

-

Wittig Reaction: To form carbon-carbon double bonds, enabling the synthesis of complex olefinic structures.

-

Grignard and Organolithium Additions: To generate secondary alcohols, which can be further modified or act as key pharmacophoric features.

These reactions open avenues for the synthesis of compounds with potential applications as antifungal, antibacterial, and anticancer agents, leveraging the known biological activities of the imidazole scaffold.[6]

Signaling Pathways

While direct involvement of this compound in signaling pathways has not been reported, its derivatives, particularly kinase inhibitors, are designed to modulate specific signaling cascades implicated in diseases such as cancer and inflammatory disorders. For instance, inhibitors of Transforming growth factor β-activated kinase 1 (TAK1) and Aurora-A kinase often feature heterocyclic cores that can be accessed through intermediates like the title compound.[7][8] The development of selective inhibitors for these kinases is a key area of research in modern drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Trityl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 67478-50-6

Introduction

1-Trityl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that belongs to the family of substituted imidazoles. The imidazole ring is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals. The presence of a bulky trityl (triphenylmethyl) protecting group on one of the nitrogen atoms and a reactive carbaldehyde (aldehyde) group at the 2-position makes this compound a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and proteomics research.

The trityl group provides steric hindrance, which can direct the regioselectivity of subsequent reactions on the imidazole ring. It also enhances the solubility of the molecule in organic solvents. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

While its 4-carbaldehyde isomer has been noted for its potential as an inhibitor of cytochrome P450 enzymes, the specific biological activities and applications of this compound are not as extensively documented in publicly available literature. This guide aims to consolidate the available technical information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 67478-50-6 | [1] |

| Molecular Formula | C₂₃H₁₈N₂O | [1] |

| Molecular Weight | 338.41 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 190-193 °C | [3] |

| Density | 1.1 g/cm³ | [3] |

| Boiling Point | 547 °C at 760 mmHg | [3] |

| Flash Point | 284.6 °C | [3] |

| LogP | 4.53580 | [3] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | [3] |

Synthesis and Purification

General Synthetic Workflow

A plausible synthetic route would start from imidazole-2-carbaldehyde, which is commercially available.

References

Physical and chemical properties of 2-formyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-formyl-1-trityl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details available quantitative data, outlines experimental protocols for its synthesis, and discusses its potential applications in drug development.

Core Physical and Chemical Properties

2-Formyl-1-trityl-1H-imidazole, with the CAS number 67478-50-6, is a substituted imidazole derivative. The presence of a bulky trityl group at the N1 position and a formyl group at the C2 position imparts specific characteristics to the molecule.[1] The trityl group serves as a protecting group, preventing reactions at the N1-position and allowing for regioselective modifications at other positions of the imidazole ring.[2]

A summary of the key physical and chemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₈N₂O | [1] |

| Molecular Weight | 338.4 g/mol | [1] |

| CAS Number | 67478-50-6 | [1] |

| Purity | ≥98% | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents such as DMSO, methanol, and ethanol.[3] Insoluble in water. | General solubility of similar imidazole derivatives. |

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the imidazole ring, the trityl group, and the formyl proton. The imidazole protons typically appear in the aromatic region (δ 7-8 ppm). The numerous protons of the three phenyl rings of the trityl group will also resonate in this region, likely as a complex multiplet. The formyl proton (CHO) is expected to be a singlet further downfield (δ 9-10 ppm).

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbon atoms of the imidazole ring, the trityl group, and the carbonyl carbon of the formyl group. The carbonyl carbon is typically observed in the range of δ 180-200 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretching of the aldehyde group (around 1680-1700 cm⁻¹).

-

C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching of the imidazole and phenyl rings (in the range of 1400-1600 cm⁻¹).

-

Experimental Protocols

The synthesis of 2-formyl-1-trityl-1H-imidazole typically involves a two-step process: the protection of the imidazole nitrogen with a trityl group, followed by formylation at the C2 position.

Synthesis of 1-trityl-1H-imidazole (Precursor)

A common method for the N-tritylation of imidazole is as follows:

Materials:

-

Imidazole

-

Trityl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Ethanol

Procedure:

-

Dissolve imidazole and trityl chloride in dichloromethane at 0 °C with vigorous stirring.

-

Slowly add triethylamine to the mixture over a period of 30 minutes at the same temperature.

-

Allow the reaction to warm to room temperature and continue stirring for 12 hours.

-

Add water to dissolve the resulting white suspension.

-

Remove the dichloromethane under reduced pressure.

-

Filter the resulting aqueous slurry and dry the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 1-trityl-1H-imidazole as white, needle-like crystals.

Formylation of 1-trityl-1H-imidazole

The introduction of the formyl group at the C2 position can be achieved through lithiation followed by reaction with a formylating agent.

Materials:

-

1-trityl-1H-imidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-trityl-1H-imidazole in anhydrous THF in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Add n-butyllithium dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

-

Add N,N-dimethylformamide (DMF) as the formylating agent and continue stirring at low temperature before allowing the reaction to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Biological Significance and Applications in Drug Development

Imidazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5] The imidazole core is a key structural motif in many existing drugs.[4]

While specific biological data for 2-formyl-1-trityl-1H-imidazole is not extensively documented, its structure suggests potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The formyl group is a reactive handle that can be readily converted into other functional groups, such as carboxylic acids, alcohols, or amines, allowing for the generation of a library of derivatives for biological screening.

The trityl-protected imidazole moiety can be incorporated into larger molecular scaffolds to explore structure-activity relationships in various drug discovery programs. For instance, trityl-protected imidazoles are used in the synthesis of peptide derivatives and other complex molecules where protection of the imidazole nitrogen is essential.[2]

Future Directions

Further research is warranted to fully elucidate the physical, chemical, and biological properties of 2-formyl-1-trityl-1H-imidazole. Key areas for future investigation include:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

-

Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹H NMR, ¹³C NMR, and IR spectra to serve as a reference for future studies.

-

Exploration of Chemical Reactivity: Investigation of the reactivity of the formyl group to synthesize a diverse library of derivatives.

-

Biological Screening: Evaluation of the biological activity of 2-formyl-1-trityl-1H-imidazole and its derivatives against various therapeutic targets.

This in-depth technical guide serves as a foundational resource for researchers and professionals working with 2-formyl-1-trityl-1H-imidazole. The provided information on its properties and synthesis will facilitate its use in the design and development of novel chemical entities with potential therapeutic applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

Solubility Profile of 1-Trityl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 1-Trityl-1H-imidazole-2-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information inferred from the behavior of structurally similar compounds, particularly its isomer, 1-Trityl-1H-imidazole-4-carbaldehyde. Furthermore, a comprehensive, generalized experimental protocol for determining the solubility of organic compounds is provided, alongside a logical workflow for the synthesis and purification of the target compound. This guide aims to be a valuable resource for researchers working with this and related molecules, offering both theoretical context and practical methodologies.

Introduction

This compound is a heterocyclic organic compound that holds interest in medicinal chemistry and organic synthesis. The trityl group, a bulky hydrophobic moiety, significantly influences the molecule's physical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes.

Solubility Data

The following table summarizes the available solubility information for 1-Trityl-1H-imidazole-4-carbaldehyde, which can be used as a proxy for estimating the solubility of the 2-carbaldehyde isomer.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Dichloromethane | Not Specified | Soluble | Qualitative[1] |

| Chloroform | Not Specified | Soluble | Qualitative[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 14.29 mg/mL | Quantitative[2] |

Note: The solubility of this compound is expected to be similar to its 4-carbaldehyde isomer due to the identical molecular formula and the dominant effect of the trityl group on its physical properties. However, minor differences may arise due to the different position of the carbaldehyde group. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., Dichloromethane, Chloroform, DMSO, Ethanol, Acetone, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Gravimetric Analysis (Optional): Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained. Calculate the solubility in terms of mass of solute per volume or mass of solvent.

-

Quantitative Analysis (Recommended):

-

Accurately dilute the filtered aliquot with a known volume of a suitable solvent in a volumetric flask.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve and calculate the original concentration of the saturated solution.

-

Data Analysis:

Express the solubility as:

-

mg/mL (mass of solute per volume of solvent)

-

mol/L (molarity)

-

g/100 g of solvent (mass of solute per mass of solvent)

Visualizations

Logical Workflow for Synthesis and Purification

The synthesis of this compound logically follows a path of protecting the imidazole nitrogen, followed by formylation, and subsequent purification.

Caption: A logical workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The experimental protocol for determining solubility can be visualized as a clear, step-by-step process.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current literature, this technical guide provides a foundational understanding based on the properties of a closely related isomer and general principles of organic chemistry. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various organic solvents, which is a critical parameter for its successful application in research and development. The logical workflows for synthesis and solubility determination serve as valuable visual aids for planning and executing laboratory work.

References

An In-depth Technical Guide to the Stability and Storage of 1-Trityl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Trityl-1H-imidazole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in downstream applications, thereby supporting robust and reproducible research and development outcomes.

Chemical Properties and Intrinsic Stability

This compound possesses a unique molecular architecture, featuring a bulky, hydrophobic trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens and a reactive aldehyde functional group. This combination of features dictates its chemical behavior and stability.

Under standard ambient conditions and in a dry, solid state, the compound is generally stable.[1] However, its stability is significantly influenced by several factors, primarily moisture, pH, oxidizing agents, and light.

Key Stability-Influencing Factors:

-

Trityl Group: The trityl group is notoriously labile under acidic conditions, readily cleaving to form the triphenylmethyl cation.[2] This susceptibility to acid-catalyzed hydrolysis is a primary degradation pathway.

-

Aldehyde Group: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid impurity. This oxidation can be accelerated by exposure to air (auto-oxidation), oxidizing agents, and certain light conditions.

-

Moisture: The presence of moisture can facilitate both the hydrolytic cleavage of the trityl group and potentially other degradation pathways.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on available safety data sheets and chemical principles:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Low temperatures slow down the rates of potential degradation reactions, including oxidation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the aldehyde group and minimizes contact with atmospheric moisture. |

| Container | Tightly sealed, opaque or amber glass containers. | Protects from moisture and light, which can promote degradation. |

| Environment | A dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with acids and oxidizing agents that can cause rapid degradation. |

| Solution Storage | For solutions (e.g., in DMSO), storage at -20°C is recommended for short-term (up to 1 month) and -80°C for long-term (up to 6 months).[3][4] | Frozen storage significantly reduces the rate of degradation in solution. |

Forced Degradation Studies and Potential Degradation Pathways

The diagram below illustrates the primary anticipated degradation pathways for this molecule.

Caption: Primary degradation pathways of the target compound.

Summary of Representative Forced Degradation Outcomes (Hypothetical Data):

The following table presents hypothetical data representing plausible outcomes of a forced degradation study on this compound, aiming for 5-20% degradation to ensure significant yet not excessive decomposition.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradant(s) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~18% | Imidazole-2-carbaldehyde, Triphenylmethanol |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | < 5% | Minimal degradation observed. |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~12% | 1-Trityl-1H-imidazole-2-carboxylic acid |

| Thermal Degradation | Solid state | 48 hours | 80°C | < 2% | Insignificant degradation. |

| Photolytic Degradation (Solid State) | ICH Q1B conditions (UV & Visible light) | 7 days | Room Temp | < 5% | The trityl group may exhibit some photolability, but significant degradation is not expected without a photosensitizer.[9][10][11] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability testing. Below are representative methodologies for synthesis and stability analysis.

Synthesis of this compound

This protocol is based on general procedures for the N-tritylation of imidazoles and formylation of the imidazole ring.

Caption: A generalized synthetic workflow for the target compound.

Protocol:

-

Formylation of Imidazole: To a solution of a suitable 2-halo-imidazole precursor in anhydrous THF at low temperature (e.g., -78°C), add a strong base such as n-butyllithium to effect lithium-halogen exchange. Quench the resulting 2-lithioimidazole with N,N-dimethylformamide (DMF) to introduce the aldehyde group.[12]

-

Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Imidazole-2-carbaldehyde: Purify the crude product by column chromatography on silica gel.

-

N-Tritylation: Dissolve the purified imidazole-2-carbaldehyde in a suitable solvent such as acetonitrile. Add a base, for instance, triethylamine, followed by the dropwise addition of trityl chloride.[13]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Final Purification: Upon completion, perform an aqueous work-up and extract the product. Purify the final compound, this compound, by column chromatography to yield the pure product.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products. The following is a plausible method based on common practices for imidazole derivatives.[14][15][16][17]

Caption: A typical workflow for a forced degradation stability study.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A, gradually increasing Mobile Phase B over ~20-30 min. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm). |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

Method Validation:

The HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a specified range.

-

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

-

Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are the acid-sensitive N-trityl group and the oxidizable aldehyde function. Strict adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is paramount to prevent degradation and ensure its suitability for research and drug development. The implementation of validated, stability-indicating analytical methods is crucial for monitoring the purity of this important synthetic intermediate throughout its lifecycle.

References

- 1. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. jddtonline.info [jddtonline.info]

- 8. jpsbr.org [jpsbr.org]

- 9. Development of trityl-based photolabile hydroxyl protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

- 16. rjptonline.org [rjptonline.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Trityl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-2-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of complex imidazole-containing molecules for pharmaceutical applications. The imidazole scaffold is a crucial component in numerous natural products and marketed drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The trityl group serves as a bulky protecting group for the imidazole nitrogen, enhancing solubility in organic solvents and directing regioselectivity in subsequent reactions. The aldehyde functionality at the C-2 position is a key handle for various chemical transformations, allowing for the introduction of diverse substituents and the generation of molecular complexity.[1]

This document provides detailed protocols for the synthesis of various derivatives from this compound, focusing on reactions pivotal to drug discovery programs, such as the synthesis of inhibitors for p38 MAP kinase, a key target in inflammatory diseases.[3][4][5][6]

Synthetic Applications and Signaling Pathway Relevance

Derivatives of this compound are instrumental in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[3][4] The p38 MAP kinase signaling pathway plays a central role in regulating the production of pro-inflammatory cytokines like TNF-α and various interleukins.[5][6] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis and psoriasis.[5]

Below is a diagram illustrating the targeted signaling pathway.

Caption: Inhibition of the p38 MAP Kinase pathway by imidazole derivatives.

Experimental Protocols

The aldehyde group of this compound is a versatile starting point for various carbon-carbon and carbon-nitrogen bond-forming reactions. Key transformations include the Wittig reaction, Horner-Wadsworth-Emmons olefination, and reductive amination.

Below is a workflow diagram for the derivatization of this compound.

Caption: Synthetic workflow for derivatization.

Protocol: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.[9]

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

50% Sodium hydroxide (w/w)

-

N,N-Dimethylformamide (DMF)

-

1-Propanol

-

Distilled water

Procedure:

-

In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.2 eq).

-

Dissolve the mixture in DMF (approximately 12 mL per gram of aldehyde).

-

Stir the mixture vigorously for at least 5 minutes.

-

Carefully add 50% sodium hydroxide solution dropwise (approximately 10 drops) to the rapidly stirred reaction mixture. The color of the reaction may change.

-

Continue to stir vigorously for 30 minutes.

-

Precipitate the product by adding a 1:1 mixture of 1-propanol and distilled water.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude product from a minimal amount of 1-propanol to yield the desired alkene.

| Reactant/Product | Molar Ratio | Typical Yield | Notes |

| This compound | 1.0 | - | Starting material |

| Benzyltriphenylphosphonium chloride | 1.2 | - | Ylide precursor |

| trans-9-(2-Phenylethenyl)anthracene derivative | - | 70-85% | Yields can vary based on substrate |

Protocol: Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[10] This reaction generally provides excellent (E)-stereoselectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed.[10][11]

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride (1.1 eq) to the THF and cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reactant/Product | Molar Ratio | Typical Yield | Stereoselectivity |

| This compound | 1.0 | - | - |

| Triethyl phosphonoacetate | 1.1 | - | - |

| (E)-Ethyl 3-(1-trityl-1H-imidazol-2-yl)acrylate | - | 85-95% | >95:5 (E:Z) |

Protocol: Reductive Amination for Substituted Amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines.[12] It involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 eq) in dichloromethane.

-

If the amine salt is used, add a base like triethylamine to liberate the free amine.

-

A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reactant/Product | Molar Ratio | Typical Yield | Notes |

| This compound | 1.0 | - | - |

| Amine | 1.1 | - | A wide variety of amines can be used |

| Sodium triacetoxyborohydride | 1.5 | - | Mild reducing agent |

| N-((1-trityl-1H-imidazol-2-yl)methyl)aniline | - | 75-90% | Yields are substrate-dependent |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of imidazole derivatives. The protocols outlined in these application notes provide robust methods for olefination and amination reactions, which are fundamental transformations in the synthesis of biologically active molecules. These derivatives, particularly those targeting the p38 MAP kinase pathway, hold significant promise for the development of novel anti-inflammatory therapeutics. The provided methodologies can be readily adapted by researchers in medicinal chemistry and drug discovery to generate libraries of compounds for structure-activity relationship (SAR) studies and lead optimization.

References

- 1. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Trityl-1H-imidazole-2-carbaldehyde in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Trityl-1H-imidazole-2-carbaldehyde as a key intermediate in the synthesis of pharmaceutical compounds. The trityl protecting group offers stability and selectivity in multi-step syntheses, while the aldehyde functionality serves as a versatile handle for various chemical transformations.

Introduction: The Role of this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry. The imidazole scaffold is a common feature in many biologically active molecules, including antifungal agents, anticancer drugs, and kinase inhibitors. The trityl group (triphenylmethyl) serves as a bulky, acid-labile protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for regioselective modifications at other positions of the imidazole ring. The aldehyde group at the C2 position is a key functional group that can be readily transformed into a variety of other functionalities, enabling the synthesis of diverse libraries of compounds for drug discovery.

Key transformations of the aldehyde group include:

-

Reductive Amination: To introduce substituted aminomethyl groups, a common moiety in bioactive molecules.

-

Wittig Reaction: To form vinyl-substituted imidazoles, which can act as versatile intermediates for further functionalization.

-

Oxidation: To generate the corresponding carboxylic acid for amide coupling reactions.

-

Reduction: To form the hydroxymethyl group, which can be a precursor for ether or ester linkages.

These transformations allow for the systematic exploration of the chemical space around the imidazole core, which is crucial for optimizing the pharmacological properties of a drug candidate, such as potency, selectivity, and pharmacokinetic profile.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 2-imidazolecarboxaldehyde.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Imidazolecarboxaldehyde

-

Trityl chloride (TrCl)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2-imidazolecarboxaldehyde (1.0 eq) in dry DMF, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in dry DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

-

Table 1: Representative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-Imidazolecarboxaldehyde |

| Key Reagents | Trityl chloride, Triethylamine |

| Solvent | DMF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Application in Pharmaceutical Intermediate Synthesis: Reductive Amination

Reductive amination is a cornerstone reaction for introducing amine functionalities. In the context of pharmaceutical synthesis, this reaction allows for the coupling of the this compound core with various primary and secondary amines to generate a diverse range of intermediates. These intermediates can be further elaborated or may themselves possess biological activity. For instance, the resulting aminomethyl imidazole scaffold is a key feature in many kinase inhibitors.

Workflow for Reductive Amination:

Caption: Workflow for the one-pot reductive amination protocol.

Experimental Protocol: Reductive Amination of this compound

-

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline derivative)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DCE, add the amine (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Representative Data for Reductive Amination Products

| Amine Substrate (R-NH2) | Product Name | Typical Yield | Purity (by HPLC) |

| Aniline | 2-((Phenylamino)methyl)-1-trityl-1H-imidazole | 75% | >97% |

| 4-Fluoroaniline | 2-(((4-Fluorophenyl)amino)methyl)-1-trityl-1H-imidazole | 82% | >98% |

| Benzylamine | 2-((Benzylamino)methyl)-1-trityl-1H-imidazole | 78% | >98% |

| Morpholine | 4-((1-Trityl-1H-imidazol-2-yl)methyl)morpholine | 85% | >99% |

Application in Pharmaceutical Intermediate Synthesis: Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. Using this compound, this reaction allows for the introduction of a vinyl group at the 2-position of the imidazole ring. The resulting 2-alkenyl-1-trityl-1H-imidazoles are versatile intermediates that can undergo further modifications, such as Heck coupling or dihydroxylation, to build more complex molecular architectures found in various therapeutic agents.

Workflow for the Wittig Reaction:

Caption: General workflow for the Wittig olefination.

Experimental Protocol: Wittig Reaction of this compound

-

Materials:

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium in hexanes or sodium hydride)

-